molecular formula C10H15NO2S B14290514 N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide CAS No. 138468-14-1

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide

Katalognummer: B14290514
CAS-Nummer: 138468-14-1
Molekulargewicht: 213.30 g/mol
InChI-Schlüssel: RQEWVXFMWZGVOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide is an organic compound with a complex structure that includes a methyl group, a phenyl group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism by which N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylphenethylamine: Shares a similar methylphenyl structure but lacks the sulfonamide group.

    N-Methyl-2-pyrrolidone: Contains a methyl group and a nitrogen atom but has a different overall structure.

    N-Methyl-N-nitroso-2-phenylethylamine: Similar in having a methyl and phenyl group but differs in the presence of a nitroso group.

Uniqueness

N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

138468-14-1

Molekularformel

C10H15NO2S

Molekulargewicht

213.30 g/mol

IUPAC-Name

N-methyl-N-[(2-methylphenyl)methyl]methanesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-9-6-4-5-7-10(9)8-11(2)14(3,12)13/h4-7H,8H2,1-3H3

InChI-Schlüssel

RQEWVXFMWZGVOB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CN(C)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.